4-Benzyloxolan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

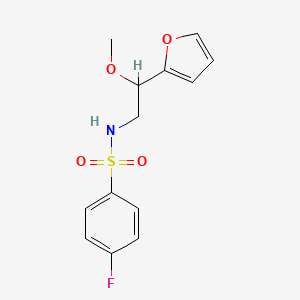

4-Benzyloxolan-3-one is a chemical compound with the IUPAC name 4-benzyldihydrofuran-3 (2H)-one . It has a molecular weight of 176.22 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O2/c12-11-8-13-7-10 (11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use specialized software or databases .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the search results. Chemical reactions can vary widely depending on the conditions and reactants involved .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources .Scientific Research Applications

Alternate Substrate Inhibitors

4H-3,1-Benzoxazin-4-ones, a class closely related to 4-Benzyloxolan-3-one, are studied for their potential as alternate substrate inhibitors of human leukocyte elastase, suggesting a pathway for the development of potent enzyme inhibitors. These compounds can be designed to enhance potency and stability against enzymatic degradation (Krantz et al., 1990).

Asymmetric Synthesis

The asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones, which shares structural similarities with this compound, is vital for drug discovery due to their bioactive properties. A phase-transfer-catalyzed alkylation method has been developed, offering a new pathway for the enantioselective synthesis of these compounds (Pawliczek et al., 2018).

Defence Chemicals in Plants

Hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, play a crucial role in the defense of cereals against pests and diseases. Their significant role in plant defense suggests potential agricultural applications, including the development of pest-resistant crops (Niemeyer, 1988).

Ecological Role and Bioactivity

The bioactivity and ecological roles of (2H)-1,4-benzoxazin-3(4H)-ones, related to this compound, have been extensively studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds offer insights into natural herbicide models and pharmaceutical developments (Macias et al., 2009).

Electrochemical C-H Amination

An innovative electrochemical protocol for the synthesis of 1,4-benzoxazin-3-ones demonstrates a sustainable access to these heterocycles. This method, applicable to a broad scope of substrates, underlines the environmental benefits and efficiency of synthesizing benzoxazinone derivatives (Wesenberg et al., 2017).

Antifungal and Antioxidant Activities

Studies on 1,4-benzoxazin-3-one derivatives have shown potent antibacterial activity against phytopathogenic bacteria, suggesting their use as novel antibacterial agents. Their superior efficacy compared to traditional antibiotics indicates a promising avenue for agricultural applications (Rao et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-benzyloxolan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABYXFFGUUYCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CO1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2948417.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2948420.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2948421.png)

![N-benzylspiro[3.4]octan-5-amine](/img/structure/B2948423.png)

![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2948432.png)

![3-[1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2948437.png)

![2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2948438.png)